molecular formula C10H7F3O2 B7806816 3-(3-(Trifluoromethyl)phenyl)acrylic acid

3-(3-(Trifluoromethyl)phenyl)acrylic acid

Cat. No. B7806816
M. Wt: 216.16 g/mol
InChI Key: KSBWHDDGWSYETA-UHFFFAOYSA-N
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Description

3-(3-(Trifluoromethyl)phenyl)acrylic acid is a useful research compound. Its molecular formula is C10H7F3O2 and its molecular weight is 216.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Optoelectronic Properties in Dyes : 3-(3-(Trifluoromethyl)phenyl)acrylic acid is significant in dye-sensitized solar cells (DSSC). Studies utilizing methods like RHF and DFT have explored its structural, optoelectronic, and thermodynamic properties. The compound shows potential as a nonlinear optical material due to its dipole moment, polarizability, and hyperpolarizability characteristics (Fonkem et al., 2019).

  • Luminescence in Polymer Synthesis : It's been used in the synthesis of Tb3+-doped poly(acrylic acid), demonstrating significant luminescence properties. The coordination of ligands to Tb3+ in these polymers can enhance emission intensity, which is crucial for applications like light-emitting devices (Flores, Caldino, & Arroyo, 2006).

  • Applications in High-Tech and Material Science : As a comonomer in copolymers or terpolymers, 3-(3-(Trifluoromethyl)phenyl)acrylic acid has applications in high-tech fields due to its low toxicity and versatility. Its polymerization properties make it suitable for creating materials used in lithography, molecularly imprinted polymers, and nanocomposites (Patil & Améduri, 2013).

  • Conformational and Spectroscopic Studies : Research has been conducted on its derivatives for understanding their conformational behavior and spectroscopic properties. This is essential for developing materials with specific optical and electronic characteristics (Zuccarello et al., 1982).

  • Polymerizations Initiated by Superacids : Studies have explored the complexation of trifluoromethanesulphonates by their conjugate acid, which is essential for initiating the polymerization of ethylenic monomers like 3-(3-(Trifluoromethyl)phenyl)acrylic acid. This research contributes to the understanding of the polymerization processes in material science (Souverain et al., 1980).

  • Solar Cell Applications : The compound has been studied for its use in solar cell applications, particularly as a component in organic sensitizers. These sensitizers show high incident photon to current conversion efficiency when anchored onto TiO2 film (Kim et al., 2006).

  • Metal Complexes and Coordination Chemistry : Research on metal complexes of fluoro-phenyl-acrylic acids, including 3-(3-(Trifluoromethyl)phenyl)acrylic acid, has shown interesting structural and magnetic properties. These studies contribute to the understanding of coordination chemistry and materials science (Liu, Liu, & Li, 2011).

  • Pharmaceutical Chemistry : Despite the exclusion of drug use and dosage information, it's worth noting that derivatives of 3-(3-(Trifluoromethyl)phenyl)acrylic acid have been synthesized for potential pharmaceutical applications. These derivatives, such as N-[(3-trifluoromethyl)phenyl]-substituted enaminones, are studied for their reaction properties and potential as medicinal compounds (Ali & Winzenberg, 2005).

  • Structural Analysis in Crystallography : The structural analysis of acrylic acid derivatives, including (Z)-3-(3-chlorophenyl)-2-phenyl acrylic acid, in crystallography has provided insights into molecular conformations and intermolecular interactions. This is crucial for designing materials with desired properties (Rajnikant et al., 2012).

  • Anticancer Research : Cinnamic acid derivatives, closely related to 3-(3-(Trifluoromethyl)phenyl)acrylic acid, have been extensively studied for their anticancer properties. These derivatives have shown potential as synthetic antitumor agents (De, Baltas, & Bedos-Belval, 2011).

properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O2/c11-10(12,13)8-3-1-2-7(6-8)4-5-9(14)15/h1-6H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBWHDDGWSYETA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(Trifluoromethyl)phenyl)acrylic acid

CAS RN

779-89-5
Record name 3-(Trifluoromethyl)cinnamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=779-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods I

Procedure details

In an inert atmosphere, 3-(trifluoromethyl)benzaldehyde (13.26 g, 76.15 mmol) was dissolved in pyridine (58 ml) and malonic acid (15 g, 145 mmol) was added and the mixture was warmed to 50° C. followed by slow addition (over 5 minutes) of piperidine (5.8 ml, 58.6 mmol). The resulting suspension was warmed to 75° C. and stirring was continued for 3.5 h. The reaction mixture was cooled to 0° C. and poured onto an ice-cold solution of concentrated hydrochloric acid (12 M, 32 ml) in water (400 ml). The precipitated product was filtered off and dried at HV to give 14.21 g (68%) of 3-(3-trifluoromethyl-phenyl)-acrylic acid. LC-MS: tR=0.88 min; [M+H]+=no ionisation.
Quantity
13.26 g
Type
reactant
Reaction Step One
Quantity
58 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
5.8 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
32 mL
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 3-(trifluoromethyl)benzaldehyde (25 g, 144 mmol), malonic acid (28.8 g, 277 mmol), anhydrous pyridine (100 ml) and piperidine (2 ml) was heated under reflux for 4 hours. The mixture was poured onto fresh ice (300 g) and concentrated hydrochloric acid (78 ml). The solid product was collected, dried and recrystallised (1:1 IMS/water) to give 30 g (96% of theory) of 3-(trifluoromethyl) cinnamic acid as off-white needles.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Two
Quantity
78 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
SR Yatcherla, A Islam, N Dussa, HB Bollikolla - 2015 - nopr.niscpr.res.in
The present paper describes the synthesis of some new potent antibacterial hydrazide-hydrazone derivatives 6a-j. The synthetic methodology involves preparation of substituted …
Number of citations: 9 nopr.niscpr.res.in
SUN Liang, CAO Jin, C Liang, LV Dong-hua… - 农药学学报, 2010 - nyxxb.cn
14 novel compounds of 4-substituted-2-[2-(3-(trifluoromethyl-phenyl)-vinyl)]-4H-[1, 3, 4]-oxadiazin-5-one derivatives were designed and synthesized through the stating material 3-(3-…
Number of citations: 5 www.nyxxb.cn
EZA Nagy, CL Nagy, A Filip, K Nagy, E Gál, R Tőtős… - Scientific Reports, 2019 - nature.com
Ferulic acid decarboxylase from Saccharomyces cerevisiae (ScFDC1) was described to possess a novel, prenylated flavin mononucleotide cofactor (prFMN) providing the first …
Number of citations: 17 www.nature.com
GB Shinde, NC Niphade, SP Deshmukh… - … Process Research & …, 2011 - ACS Publications
Described is a new, practical, and one-pot process, based on the Forster reaction, for the synthesis of cinacalcet hydrochloride (1), a calcimimetic agent and calcium-sensing receptor …
Number of citations: 49 pubs.acs.org
T Asako, W Hayashi, K Amaike, S Suzuki, K Itami… - Tetrahedron, 2017 - Elsevier
We have achieved a synthesis of multiply arylated pyridines by using a [4 + 2] cycloaddition of 2,4-diaryl-5-chloroxazoles and cinnamic acids as a key reaction. The resulting …
Number of citations: 27 www.sciencedirect.com
BK Dhotre, MA Patharia, SV Raut… - Polycyclic Aromatic …, 2021 - Taylor & Francis
Efficient, rapid, and green procedure has been developed for the synthesis fluorinated 2,5-disubstituted 1,3,4-oxdiazoles using one-pot reaction of isoniazid or nicotic acid hydrazide …
Number of citations: 3 www.tandfonline.com
SH Rohane, AG Makwana - Asian Journal of Research in …, 2017 - search.proquest.com
Hydrazone possessing an azometine-NHN= CH-proton constitute an important class of compounds for new drug development.[...] many researchers have synthesized these …
Number of citations: 15 search.proquest.com
K Nishikawa, H Fukuda, M Abe, K Nakanishi… - Phytochemistry, 2013 - Elsevier
O-cis-Cinnamoyl-β-d-glucopyranose is one of the most potent allelochemicals that has been isolated from Spiraea thunbergii Sieb by Hiradate et al. It derives its strong inhibitory activity …
Number of citations: 24 www.sciencedirect.com
L Yang, X Qin, H Liu, Y Wei… - Royal Society Open …, 2019 - royalsocietypublishing.org
A series of novel resveratrol derivatives were designed, synthesized and evaluated as anti-cancer agents. Most of the compounds showed significant anti-proliferative activities against …
Number of citations: 6 royalsocietypublishing.org
LM Mori-Quiroz, SS Londhe… - The Journal of Organic …, 2020 - ACS Publications
N-(Aryloxy)imines, readily accessible by condensation/tautomerization of (pseudo)benzylic primary amines and 2,6-di-tert-butyl-1,4-benzoquinone, undergo efficient allylation to afford a …
Number of citations: 6 pubs.acs.org

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